![molecular formula C22H22N2O3 B5649094 N-[2-(quinolin-8-yloxy)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5649094.png)
N-[2-(quinolin-8-yloxy)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[2-(quinolin-8-yloxy)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide often involves multi-step chemical processes that can include reactions such as condensation, esterification, and amidation. For instance, a practical synthesis method developed for a related compound, an orally active CCR5 antagonist, involved esterification followed by an intramolecular Claisen type reaction and a Suzuki−Miyaura reaction, showcasing the complexity of synthesizing such molecules (Ikemoto et al., 2005).
Molecular Structure Analysis
The analysis of the molecular structure of compounds like N-[2-(quinolin-8-yloxy)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide typically involves spectroscopic and crystallographic techniques. Studies on similar molecules have utilized elemental and spectroscopic analyses, including X-ray diffraction, to determine the molecular structures of nickel complexes derived from related compounds, highlighting the importance of detailed structural analysis in understanding the compound's molecular framework (Wang, Shen, & Sun, 2009).
Chemical Reactions and Properties
Chemical reactions involving N-[2-(quinolin-8-yloxy)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide and its analogs can be complex and varied, often depending on the specific functional groups present in the molecule. Reactions such as nucleophilic attack, cyclization, and ring-opening have been observed in the synthesis of related heterocyclic compounds, demonstrating the diverse reactivity and chemical behavior of these molecules (Porashar, Biswas, Sahu, Chutia, & Saikia, 2022).
properties
IUPAC Name |
N-(2-quinolin-8-yloxyethyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-22(18-10-13-26-19-8-2-1-5-17(19)15-18)24-12-14-27-20-9-3-6-16-7-4-11-23-21(16)20/h1-9,11,18H,10,12-15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYKBKVAOYFSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1C(=O)NCCOC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Quinolin-8-yloxy)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.